molecular formula C23H24N2O3S B3747231 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B3747231
M. Wt: 408.5 g/mol
InChI Key: BXKYIPDXFXQNPB-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further modified to introduce the 2,5-dimethyl groups and the ethyl chain.

The next step involves the sulfonation of 4-methoxynaphthalene to introduce the sulfonamide group. This can be achieved by reacting 4-methoxynaphthalene with chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonation steps, as well as the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-benzoxazine-3,5-dicarboxylate
  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide is unique due to its combination of the indole and naphthalene moieties, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with a different set of molecular targets compared to other indole derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-15-8-9-21-20(14-15)17(16(2)25-21)12-13-24-29(26,27)23-11-10-22(28-3)18-6-4-5-7-19(18)23/h4-11,14,24-25H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKYIPDXFXQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
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N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
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N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

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